molecular formula C22H24BrNO3 B15043119 Cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15043119
M. Wt: 430.3 g/mol
InChI Key: IZADALXAYWOWCY-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a cyclopentyl group, a bromophenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with an appropriate bromophenyl derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include various substituted quinolines, alcohol derivatives, and other functionalized organic compounds.

Scientific Research Applications

Cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the hexahydroquinoline core can modulate the compound’s biological activity. Pathways involved in its action include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- counterparts. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its binding affinity to biological targets.

Properties

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

IUPAC Name

cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H24BrNO3/c1-13-19(22(26)27-16-5-2-3-6-16)20(14-9-11-15(23)12-10-14)21-17(24-13)7-4-8-18(21)25/h9-12,16,20,24H,2-8H2,1H3

InChI Key

IZADALXAYWOWCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)OC4CCCC4

Origin of Product

United States

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